molecular formula C13H14ClN B597045 6-tert-Butyl-4-chloro-quinoline CAS No. 18436-72-1

6-tert-Butyl-4-chloro-quinoline

Cat. No.: B597045
CAS No.: 18436-72-1
M. Wt: 219.712
InChI Key: KRVMLZMNINVLIV-UHFFFAOYSA-N
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Description

6-tert-Butyl-4-chloro-quinoline is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of a tert-butyl group at the 6th position and a chlorine atom at the 4th position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-4-chloro-quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-chloroaniline and tert-butyl acetoacetate.

    Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the quinoline ring.

    Substitution: The tert-butyl group is introduced at the 6th position through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-4-chloro-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-tert-Butyl-4-chloro-quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-chloro-quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    6-tert-Butylquinoline: Lacks the chlorine atom, affecting its biological activity and chemical behavior.

    4-tert-Butylquinoline: Has the tert-butyl group at a different position, leading to variations in its applications and properties.

Uniqueness

6-tert-Butyl-4-chloro-quinoline is unique due to the combined presence of both the tert-butyl group and the chlorine atom, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-tert-butyl-4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVMLZMNINVLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279299
Record name 4-Chloro-6-(1,1-dimethylethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18436-72-1
Record name 4-Chloro-6-(1,1-dimethylethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18436-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(1,1-dimethylethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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